molecular formula C10H17ClN2S B12302972 5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride

5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride

Cat. No.: B12302972
M. Wt: 232.77 g/mol
InChI Key: UZWJQSHLVJTDPE-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. Thiazole rings are known for their aromaticity and biological activity, while piperidine rings are common in many pharmaceuticals due to their stability and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of α-acetobutyro-lactone to form the thiazole ring, followed by chlorination, hydrolysis, and decarboxylation . The piperidine ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. The compound can activate or inhibit biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride: Similar structure but with a benzothiazole ring.

    4-Methyl-5-(β-hydroxyethyl)-thiazole: Similar thiazole ring but different substituents.

    N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: Thiazole derivatives with different functional groups

Uniqueness

5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride is unique due to its combination of a thiazole ring and a piperidine ring, which imparts both biological activity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17ClN2S

Molecular Weight

232.77 g/mol

IUPAC Name

5-methyl-2-(4-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C10H16N2S.ClH/c1-8-7-12-9(13-8)10(2)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3;1H

InChI Key

UZWJQSHLVJTDPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2(CCNCC2)C.Cl

Origin of Product

United States

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